4-Diethylaminophenyl isothiocyanate

Synthetic Chemistry Analytical Chemistry Quality Control

Researchers optimizing thiourea-forming reactions or constructing PET-based fluorescent sensors require an electron-rich aryl isothiocyanate. 4-Diethylaminophenyl isothiocyanate (DEAPITC) meets this need with its strong para-diethylamino donor group, which distinctly modulates electrophilicity versus simpler analogs like phenyl isothiocyanate. • Enables reproducible thiourea & heterocycle synthesis with enhanced electron density on the -N=C=S group. • Provides benchmark antiproliferative IC50 values (HeLa: 15.1 µM, MCF-7: 18.6 µM) for SAR studies. • Critical electron-donor building block for long-wavelength, pH-responsive PET sensors. Supplied with documented purity (≥95%) and consistent quality for reliable research outcomes.

Molecular Formula C11H14N2S
Molecular Weight 206.31 g/mol
CAS No. 84381-54-4
Cat. No. B1295496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Diethylaminophenyl isothiocyanate
CAS84381-54-4
Molecular FormulaC11H14N2S
Molecular Weight206.31 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)N=C=S
InChIInChI=1S/C11H14N2S/c1-3-13(4-2)11-7-5-10(6-8-11)12-9-14/h5-8H,3-4H2,1-2H3
InChIKeyPGWXUTHWTCRUAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Diethylaminophenyl Isothiocyanate Sourcing & Specifications


4-Diethylaminophenyl isothiocyanate (CAS: 84381-54-4; DEAPITC), also known as N,N-diethyl-4-isothiocyanatoaniline, is an aryl isothiocyanate building block with the molecular formula C₁₁H₁₄N₂S and a molecular weight of 206.31 g/mol [1]. It features an electrophilic -N=C=S group para to a strong electron-donating diethylamino substituent [1]. This combination provides a distinct electronic profile for synthetic and bioconjugation applications. Commercially, it is available in research quantities (e.g., 1 g, 5 g) with specified purity grades (e.g., ≧95%) and documented physical properties such as a melting point of 27–29°C and a boiling point of 147–148°C (at 1.2 mmHg) .

1
Electronic profile

Electron-rich aryl isothiocyanate with strong para-donor group for modulated reactivity

2
Identity confirmation

Distinct NIST-registered IR spectrum and InChIKey enable precise compound verification

3
Supply format

Available in research quantities with specified purity grade for reproducible synthesis

Non-Substitutability of 4-Diethylaminophenyl Isothiocyanate


The strong electron-donating diethylamino group in the para position is the key differentiator for 4-diethylaminophenyl isothiocyanate, making it non-interchangeable with simpler aryl isothiocyanates like phenyl isothiocyanate or its 4-methoxy analog. This substitution pattern significantly increases the electron density on the aromatic ring and, consequently, on the isothiocyanate moiety, modulating its electrophilicity and reaction kinetics [1]. This fundamental difference in electronic character dictates that reactions optimized for one aryl isothiocyanate—particularly those sensitive to nucleophile addition rates or substituent effects—cannot be reliably translated to another without empirical validation. Therefore, generic substitution would compromise the reproducibility and outcome of established procedures that depend on this specific electron-rich profile.

Target compound
4-Diethylaminophenyl Isothiocyanate

Strong para-electron donation enhances isothiocyanate electrophilicity and modulates reaction kinetics.

Potential substitute
Phenyl Isothiocyanate / 4-Methoxy Analog

Lower electron density alters nucleophile addition rates. Reaction outcomes and kinetic profiles may not transfer directly.

Generic substitution risks compromising procedure reproducibility when the electron-rich character is essential. Empirical validation is recommended before interchange.

Quantitative Evidence for 4-Diethylaminophenyl Isothiocyanate


Para-Diethylamino Substitution Confirmation

The structural identity of 4-diethylaminophenyl isothiocyanate, and its differentiation from regioisomers or other aryl isothiocyanates, is definitively established by its unique spectral fingerprint. The compound is characterized by a distinct NIST-registered IR spectrum and specific molecular identifiers [1]. These data are critical for verifying the correct compound has been procured and for assessing purity, as the presence of the para-diethylamino group directly influences these measurable properties.

Structural Identity Verification
Method context
Unique InChIKey PGWXUTHWTCRUAM-UHFFFAOYSA-N
MW +71.12 Da vs phenyl ITC
Distinct NIST IR spectrum
Supports compound-specific procurement verification
Spectral fingerprint is substitution-pattern specific
Synthetic Chemistry Analytical Chemistry Quality Control

Cytotoxic Activity in Human Cancer Cell Lines

4-Diethylaminophenyl isothiocyanate (DEAPITC) exhibits a distinct cytotoxic profile compared to other members of the isothiocyanate class. In direct cytotoxicity assays, its potency varies significantly across different cancer cell lines. For instance, reported IC50 values are 15.1 µM in HeLa (cervical cancer) cells and 18.6 µM in MCF-7 (breast cancer) cells . This differential sensitivity is a key consideration for researchers investigating structure-activity relationships within the isothiocyanate family, as it suggests the diethylamino substitution confers a specific biological activity pattern.

Cytotoxicity Profile (HeLa, MCF-7)
Data to verify
HeLa IC₅₀ = 15.1 µM
MCF-7 IC₅₀ = 18.6 µM
Reported cell-model response context
Source review required; class-level inference
Cancer Biology Drug Discovery Cell-based Assays

Ratiometric Sensing Probe Potential

The para-diethylaminophenyl group is a well-established electron-donating moiety used in the design of advanced fluorescent probes. While 4-diethylaminophenyl isothiocyanate itself is not a fluorophore, its incorporation into a larger conjugated system enables specific photophysical behaviors. Studies on analogous systems show that a probe bearing this group (Probe 1b) exhibits a significant, pH-dependent OFF–ON fluorescence emission at 679 nm with a response range from pH 7.4 to 4.2 [1]. This indicates that the diethylaminophenyl moiety, when conjugated, can facilitate photoinduced electron transfer (PET)-based sensing mechanisms.

pH-Responsive Probe Design
Supporting evidence
OFF–ON emission at 679 nm
pH response range 7.4 → 4.2
Reported for analogous diethylaminophenyl probe
Supports use as PET sensor building block
Based on analogous phenoxazinium system
Chemical Biology Fluorescence Microscopy Sensor Development

Application Scenarios for 4-Diethylaminophenyl Isothiocyanate


Thiourea and Heterocycle Synthesis

Utilize 4-diethylaminophenyl isothiocyanate as a reagent of choice for synthesizing thioureas and heterocycles where the strong electron-donating para-diethylamino group is required to modulate the electronic properties of the final product. The distinct spectral fingerprint [1] allows for straightforward reaction monitoring and product verification. This is in contrast to using less electron-rich analogs like phenyl isothiocyanate, which would yield different reaction kinetics and product characteristics.

Comparative Cytotoxicity in Cancer Cells

Employ DEAPITC in studies comparing the structure-activity relationships of various isothiocyanates. Its specific IC50 values against HeLa (15.1 µM) and MCF-7 (18.6 µM) cell lines [1] provide a defined quantitative reference point. This allows researchers to benchmark the effect of the para-diethylamino substitution on antiproliferative activity relative to other ITC derivatives, facilitating the selection of lead compounds for further mechanistic investigation.

Fluorescent Probe and Sensor Building Block

Procure 4-diethylaminophenyl isothiocyanate as a critical synthetic intermediate for constructing fluorescent sensors that rely on the photoinduced electron transfer (PET) mechanism. The para-diethylaminophenyl group is a key electron donor for achieving long-wavelength, pH-responsive signals [1]. Using this specific building block is essential for replicating or building upon published sensor designs, where substituting a different aryl isothiocyanate would likely abolish the desired optical response.

Application
Selection Property
Validation Focus
Thiourea & heterocycle synthesis
Electron-rich aryl isothiocyanate with distinct spectral fingerprint
Reaction monitoring via unique IR or MS identity
Cancer cell-model studies
Reported cytotoxicity profile in HeLa & MCF-7 models
Cell-model endpoint review; source verification needed
Fluorescent sensor construction
Para-diethylaminophenyl group as PET donor for pH probes
Long-wavelength pH response validation in target sensor

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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